![molecular formula C15H17N5O B6484191 N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine CAS No. 2640903-84-8](/img/structure/B6484191.png)
N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine
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Overview
Description
N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine, commonly referred to as NBEPA, is an organic compound that has numerous applications in scientific research. It has been used as a reagent in various synthetic procedures, as a substrate in enzymatic reactions, and as a tool to study the effects of various drugs on the body. NBEPA is also known to have a variety of biochemical and physiological effects, which makes it a valuable research tool.
Scientific Research Applications
Antiviral Activity
Benzyl-MEA: has shown promise as an antiviral agent. Specifically, it has been investigated for its activity against the hepatitis B virus (HBV) . Researchers have identified it as a novel compound with potential for treating and prophylaxis of HBV infection . Further studies are needed to explore its mechanism of action and efficacy in clinical settings.
Mechanism of Action
Target of Action
The primary target of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine is the TIR1 receptor . This receptor plays a crucial role in plant physiology, particularly in aspects of plant development such as cell division, elongation and differentiation, fruit development, and phototropic response .
Mode of Action
N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine interacts with its target, the TIR1 receptor, by binding to it . This binding inhibits the expression of auxin-responsive genes, effectively blocking auxin signaling .
Biochemical Pathways
The compound’s action affects the biochemical pathway involving auxins and cytokinins . These two phytohormones have an antagonistic interaction that determines plant development . The compound’s action on the TIR1 receptor disrupts this balance, leading to changes in root growth and apical dominance .
Result of Action
The molecular and cellular effects of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine’s action include changes in plant architecture . By disrupting auxin signaling, the compound can suppress the apical dominance of newly forming shoots in plants . This leads to more balanced growth of all produced shoots and enhanced bud proliferation .
properties
IUPAC Name |
N-benzyl-9-(2-methoxyethyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-21-8-7-20-11-19-13-14(17-10-18-15(13)20)16-9-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHHJSBXPYXKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine |
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